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Introduction
The designation "ARC-7" in a clinical and drug development context refers to a Phase 2,

multicenter, randomized, open-label clinical trial (NCT04262856).[1][2][3] This study is

designed to evaluate the efficacy and safety of different immunotherapy combinations in

patients with first-line, metastatic non-small cell lung cancer (NSCLC) whose tumors have a

high expression of PD-L1 (Tumor Proportion Score [TPS] ≥50%) and no epidermal growth

factor receptor (EGFR) or anaplastic lymphoma kinase (ALK) mutations.[1][2]

The trial investigates the hypothesis that dual inhibition of the TIGIT and PD-1 pathways, with

or without the inhibition of the adenosine pathway, can provide a greater anti-tumor response

than the inhibition of the PD-1 pathway alone.[1][2] The study is sponsored by Arcus

Biosciences, Inc., in collaboration with Gilead Sciences, Inc.[1][3]

Investigational Agents in the ARC-7 Study
The ARC-7 study evaluates three investigational agents:

Domvanalimab (AB154): An Fc-silent investigational monoclonal antibody that targets the T-

cell immunoglobulin and ITIM domain (TIGIT) receptor.[1]
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Zimberelimab (AB122): A fully human monoclonal antibody that targets the programmed cell

death protein 1 (PD-1).[3]

Etrumadenant (AB928): A small-molecule dual antagonist of the A2a and A2b adenosine

receptors.[1]

Experimental Design and Protocols
The ARC-7 study randomizes eligible patients in a 1:1:1 ratio to one of three treatment arms:[1]

[2]

Zimberelimab monotherapy: Patients receive the anti-PD-1 antibody.

Domvanalimab plus zimberelimab (Doublet): Patients receive the anti-TIGIT antibody in

combination with the anti-PD-1 antibody.

Domvanalimab, zimberelimab, and etrumadenant (Triplet): Patients receive the anti-TIGIT

antibody, the anti-PD-1 antibody, and the adenosine receptor antagonist.

The co-primary endpoints of the study are Objective Response Rate (ORR) and Progression-

Free Survival (PFS).[1][2] Secondary endpoints include Overall Survival (OS), Duration of

Response (DOR), and safety.[1] Patients in the zimberelimab monotherapy arm who

experience disease progression are allowed to cross over to the triplet combination arm.[1]

Methodology for Key Experiments (as per study design)
While specific laboratory synthesis protocols for the investigational drugs are proprietary, the

clinical protocol outlines the administration and evaluation methods.

Patient Eligibility and Enrollment:

Inclusion Criteria: Histologically or cytologically confirmed metastatic NSCLC, PD-L1 TPS

≥50%, no prior systemic treatment for metastatic disease, and measurable disease per

RECIST v1.1.

Exclusion Criteria: Presence of EGFR or ALK mutations, active autoimmune disease, or prior

treatment with checkpoint inhibitors.
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Treatment Administration:

Drugs are administered intravenously or orally at specified doses and schedules for each

treatment arm.

Efficacy and Safety Assessment:

Tumor assessments are performed at baseline and at regular intervals using imaging

techniques (e.g., CT or MRI) to evaluate response based on RECIST v1.1.

Safety is monitored through the recording of adverse events, laboratory tests, and physical

examinations.

Quantitative Data Summary
The following table summarizes the key efficacy data from the fourth interim analysis of the

ARC-7 study, with a data cutoff of August 31, 2022, based on 133 evaluable patients with a

median follow-up of 11.8 months.[1][2]

Efficacy Endpoint
Zimberelimab
Monotherapy

Domvanalimab +
Zimberelimab
(Doublet)

Domvanalimab +
Zimberelimab +
Etrumadenant
(Triplet)

Objective Response

Rate (ORR)
27% 41% 40%

Median Progression-

Free Survival (PFS)
5.4 months 12.0 months 10.9 months

6-Month Landmark

PFS
43% 65% 63%

Signaling Pathways and Mechanisms of Action
The investigational agents in the ARC-7 study target distinct but complementary immune

checkpoint pathways to enhance the anti-tumor immune response.
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PD-1/PD-L1 Pathway
The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T

cells delivers an inhibitory signal, leading to T-cell exhaustion and immune evasion.

Zimberelimab, an anti-PD-1 antibody, blocks this interaction, thereby restoring T-cell activity

against cancer cells.
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Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by Zimberelimab.

TIGIT Pathway
TIGIT is an inhibitory receptor expressed on various immune cells, including T cells and NK

cells. Its ligand, CD155, is often present on tumor cells. The TIGIT/CD155 interaction

suppresses the anti-tumor immune response. Domvanalimab, an anti-TIGIT antibody, blocks

this interaction, preventing the inhibitory signal and promoting immune cell activation.[1]
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Caption: TIGIT Signaling Pathway and Inhibition by Domvanalimab.

Adenosine Pathway
In the tumor microenvironment, high levels of extracellular adenosine can be found. Adenosine

binds to A2a and A2b receptors on immune cells, leading to the suppression of their anti-tumor

functions. Etrumadenant blocks these receptors, preventing the immunosuppressive effects of

adenosine and thereby promoting an active immune response.
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Caption: Adenosine Signaling Pathway and Inhibition by Etrumadenant.

Experimental Workflow for the ARC-7 Study
The following diagram illustrates the overall workflow for a patient participating in the ARC-7

clinical trial.
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Caption: High-level workflow for the ARC-7 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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